molecular formula C29H50O2 B12053665 DL-alpha-Tocopherol-13C3

DL-alpha-Tocopherol-13C3

Cat. No.: B12053665
M. Wt: 433.7 g/mol
InChI Key: GVJHHUAWPYXKBD-SVFBATFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

DL-alpha-Tocopherol-13C3 is synthesized through the condensation of isophytol or phytol derivatives with trimethylhydroquinone in the presence of a zinc-aluminum heterogeneous catalyst system. The reaction is carried out at temperatures ranging from 80 to 120 degrees Celsius for 2 to 7 hours in an n-heptane solvent. This method produces this compound with high purity and yield .

Chemical Reactions Analysis

DL-alpha-Tocopherol-13C3 undergoes various chemical reactions, including:

Scientific Research Applications

DL-alpha-Tocopherol-13C3 is widely used in scientific research due to its antioxidation properties. It is used to study the metabolism and behavior of vitamin E in biological systems, particularly in protecting cell membrane lipids from oxidative damage. It is also used in the food industry to enhance the stability of food products against oxidation, light, and UV radiation . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the cosmetic industry for stabilizing oxygen-sensitive ingredients .

Mechanism of Action

DL-alpha-Tocopherol-13C3 exerts its effects primarily through its antioxidation properties. It protects cell membranes by neutralizing free radicals and preventing lipid peroxidation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

DL-alpha-Tocopherol-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies. Similar compounds include:

    DL-alpha-Tocopherol: The non-labeled form of the compound, also known for its antioxidation properties.

    DL-alpha-Tocopheryl Acetate: A more stable form used in various applications.

    DL-alpha-Tocopheryl Succinate: Another derivative with antioxidation properties

This compound stands out due to its isotopic labeling, which provides unique insights into the metabolic pathways and behavior of vitamin E in biological systems.

Properties

Molecular Formula

C29H50O2

Molecular Weight

433.7 g/mol

IUPAC Name

2-methyl-5,7,8-tri((113C)methyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1

InChI Key

GVJHHUAWPYXKBD-SVFBATFISA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

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